Isonicotinic Acid

Catalog No.
S568696
CAS No.
55-22-1
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonicotinic Acid

CAS Number

55-22-1

Product Name

Isonicotinic Acid

IUPAC Name

pyridine-4-carboxylic acid

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)

InChI Key

TWBYWOBDOCUKOW-UHFFFAOYSA-N

SMILES

Array

solubility

0.04 M
Solubility in water, g/100ml at 20 °C: 12.5

Synonyms

4-Pyridinecarboxylic Acid; 4-Carboxypyridine; 4-Picolinic Acid; 4-Pyridylcarboxylic Acid; NSC 1483; p-Pyridinecarboxylic Acid; γ-Picolinic Acid; γ-Pyridinecarboxylic Acid

Canonical SMILES

C1=CN=CC=C1C(=O)O

The exact mass of the compound Isonicotinic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 msolubility in water, g/100ml at 20 °c: 12.5. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1483. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of pyridinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isonicotinic acid (CAS 55-22-1), or pyridine-4-carboxylic acid, is a foundational heteroaromatic building block widely procured for pharmaceutical synthesis, agrochemical development, and advanced materials science [1]. Characterized by a carboxyl group at the para-position relative to the pyridine nitrogen, this amphoteric compound exhibits exceptionally high thermal stability, subliming at temperatures exceeding 310 °C [2]. Its dual N,O-donor nature and rigid linear geometry make it a highly specific precursor, particularly valued in the industrial production of the anti-tuberculosis drug isoniazid and as a robust bridging ligand in the rational design of metal-organic frameworks (MOFs).

Generic substitution among pyridinecarboxylic acid isomers—such as replacing isonicotinic acid with nicotinic acid (3-position) or picolinic acid (2-position)—is practically unfeasible due to profound differences in molecular geometry, thermal behavior, and coordination chemistry . In procurement and process design, the para-substitution of isonicotinic acid enforces a linear, bridging coordination mode essential for constructing extended 2D and 3D polymeric networks, whereas the ortho-substitution of picolinic acid strictly drives bidentate chelation, yielding discrete complexes[1]. Furthermore, the substantial variance in thermal stability (over 70 °C difference in melting point compared to nicotinic acid) and aqueous solubility dictates entirely different solvent systems, crystallization cooling profiles, and solvothermal reaction conditions, rendering these isomers non-interchangeable in established industrial workflows.

Thermal Stability and Melt-Phase Processability

Isonicotinic acid demonstrates significantly higher thermal stability compared to its positional isomers, which is critical for high-temperature processing and solvothermal synthesis. Quantitative thermal analysis indicates that isonicotinic acid sublimes and melts at 310–319 °C [1]. In direct comparison, nicotinic acid melts at 234–237 °C , and picolinic acid melts at a much lower 136–139 °C. This substantial thermal advantage over its closest in-class substitutes ensures structural integrity during aggressive synthetic conditions.

Evidence DimensionMelting / Sublimation Point
Target Compound Data310–319 °C
Comparator Or BaselineNicotinic acid (234–237 °C); Picolinic acid (136–139 °C)
Quantified Difference+76 °C to +180 °C higher thermal stability
ConditionsStandard atmospheric pressure (100 kPa)

Enables the use of higher temperatures in solvothermal MOF synthesis and melt-phase esterifications without premature degradation.

Aqueous Solubility for Crystallization Workflows

The positional isomerism of pyridinecarboxylic acids heavily influences their crystal lattice energy, directly impacting aqueous solubility. At 20 °C, isonicotinic acid exhibits a low aqueous solubility of approximately 5.2 g/L [1]. Under identical conditions, nicotinic acid is significantly more soluble at ~16 g/L . This distinct solubility profile requires tailored solvent volumes and anti-solvent precipitation strategies during industrial purification, preventing a direct 1:1 process substitution between isomers.

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data5.2 g/L
Comparator Or BaselineNicotinic acid (~16 g/L)
Quantified Difference~3x lower aqueous solubility
ConditionsAqueous solution at 20 °C

Dictates the selection of solvent ratios and cooling curves necessary to achieve high-yield crystallization in pharmaceutical precursor manufacturing.

Ligand Geometry for Coordination Polymers

For materials science procurement, the spatial arrangement of donor atoms dictates the final macromolecular structure. Isonicotinic acid's para-substituted nitrogen and oxygen donors force it to act as an extended bridging ligand, facilitating the assembly of 2D and 3D metal-organic frameworks (MOFs). Conversely, picolinic acid's ortho-substitution strongly favors bidentate chelation, forming discrete, non-polymeric metal complexes [1]. This geometric constraint makes isonicotinic acid the required precursor for porous network construction.

Evidence DimensionCoordination Mode
Target Compound DataLinear bridging (promotes 2D/3D networks)
Comparator Or BaselinePicolinic acid: Bidentate chelation (promotes discrete complexes)
Quantified DifferenceDivergent supramolecular architecture
ConditionsTransition metal complexation (e.g., Cu, Co, Mn)

Ensures the successful synthesis of extended porous MOFs rather than dead-end discrete metal chelates.

Acid-Base Equilibria for pH-Controlled Formulation

The protonation states of pyridinecarboxylic acids govern their reactivity and solubility in aqueous media. Isonicotinic acid possesses a pKa1 of 1.70 (carboxylic acid) and pKa2 of 4.90 (pyridinium nitrogen). In comparison, nicotinic acid has a pKa1 of 2.07 and pKa2 of 4.76, while picolinic acid has a pKa1 of 1.06 [1]. The specific isoelectric point and zwitterionic range of isonicotinic acid dictate the precise pH required to optimize salt formation and precipitation yields during formulation.

Evidence DimensionFirst Acid Dissociation Constant (pKa1)
Target Compound Data1.70
Comparator Or BaselineNicotinic acid (2.07); Picolinic acid (1.06)
Quantified Difference0.37 units lower than nicotinic acid
ConditionsAqueous solution, standard temperature

Guides the precise pH adjustment needed to maximize yield during the precipitation or salification of the compound in downstream processing.

Precursor for Isoniazid and Hydrazide Pharmaceuticals

The precise para-substitution of isonicotinic acid is an absolute requirement for synthesizing isoniazid, a critical anti-tuberculosis drug. Substitution with nicotinic or picolinic acid yields biologically inactive isomers, making isonicotinic acid the mandatory starting material for this pharmaceutical workflow[1].

Bridging Ligand for Metal-Organic Frameworks (MOFs)

Leveraging its linear coordination geometry and high thermal stability (sublimation >310 °C), isonicotinic acid is procured for solvothermal synthesis of 2D and 3D coordination polymers. Its ability to separate metal centers, unlike the chelating picolinic acid, is essential for generating porous supramolecular architectures [2].

pH-Controlled Agrochemical Formulation

The specific pKa profile (pKa1 = 1.70) and low aqueous solubility (5.2 g/L) of isonicotinic acid are utilized in the synthesis of agricultural chemical intermediates. These properties allow for precise pH-triggered precipitation and controlled release formulations that cannot be replicated using the more soluble nicotinic acid [1].

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

123.032028402 Da

Monoisotopic Mass

123.032028402 Da

Flash Point

250 °C

Heavy Atom Count

9

LogP

0.32 (LogP)

Melting Point

315.0 °C
170-173 °C

UNII

Y8SYN761TQ

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 57 of 69 companies with hazard statement code(s):;
H315 (92.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00789 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

55-22-1
54-85-3

Wikipedia

Isonicotinic_acid

General Manufacturing Information

4-Pyridinecarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

Priming of seeds with INA and its transgenerational effect in common bean (Phaseolus vulgaris L.) plants

Keren Martínez-Aguilar, José Luis Hernández-Chávez, Raúl Alvarez-Venegas
PMID: 33691968   DOI: 10.1016/j.plantsci.2021.110834

Abstract

Priming is a mechanism of defense that prepares the plant's immune system for a faster and/or stronger activation of cellular defenses against future exposure to different types of stress. This enhanced resistance can be achieved by using inorganic and organic compounds which imitate the biological induction of systemic acquired resistance. INA (2,6 dichloro-isonicotinic acid) was the first synthetic compound created as a resistance inducer for plant-pathogen interactions. However, the use of INA to activate primed resistance in common bean, at the seed stage and during germination, remains experimentally unexplored. Here, we test the hypothesis that INA-seed treatment would induce resistance in common bean plants to Pseudomonas syringae pv. phaseolicola, and that the increased resistance is not accompanied by a tradeoff between plant defense and growth. Additionally, it was hypothesized that treating seeds with INA has a transgenerational priming effect. We provide evidence that seed treatment activates a primed state for disease resistance, in which low nucleosome enrichment and reduced histone activation marks during the priming phase, are associated with a defense-resistant phenotype, characterized by symptom appearance, pathogen accumulation, yield, and changes in gene expression. In addition, the priming status for induced resistance can be inherited to its offspring.


Crystal structures of two inhibitors in complex with histone lysine demethylase 4D (KDM4D) provide new insights for rational drug design

Tianqi Wang, Yang Liu, Hailin Zhang, Zhen Fang, Rong Zhang, Wenqing Zhang, Yan Fan, Rong Xiang
PMID: 33780862   DOI: 10.1016/j.bbrc.2021.03.083

Abstract

Histone lysine demethylase 4D (KDM4D), also known as JMJD2D, plays an important role in cell proliferation and survival and has been associated with several tumor types. KDM4D has emerged as a potential target for the treatment of human cancer. Here, we reported crystal complex structures for two KDM4D inhibitors, OWS [2-(1H-pyrazol-3-yl)isonicotinic acid] and 10r (5-hydroxy-2-methylpyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-3-carbonitrile), which were both determined to 2.0 Å. OWS is a newly discovered KDM4D inhibitor (IC
= 4.28 μM) and the critical pharmacophores of this compound are confirmed by the complex structure. Compound 10r is a KDM4D inhibitor reported by us previously. To clarify the binding mode in more detail, the crystal structure was determined and the comparison analysis revealed unique interactions that had never been observed before. Overall, our data provide new structural insights for rational design and offer an opportunity for optimization of KDM4D inhibitors.


Intestine-specific FXR agonists as potential therapeutic agents for colorectal cancer

Yiming Yin, Mengge Wang, Wenjie Gu, Lili Chen
PMID: 33556338   DOI: 10.1016/j.bcp.2021.114430

Abstract

Colorectal cancer (CRC) is one of the most malignant cancers in the world. A major cause of death in CRC patients is the limited therapeutic options in its advanced stages. The Farnesoid X receptor (FXR) is a member of the nuclear superfamily, which is effective in slowing the progression of colorectal cancer in addition to its extraordinary role in regulating metabolic disorders. Due to the systemic side-effects caused by non-selective agonists, the intestine-restricted FXR agonists can induce a whole-body benefit without activating the hepatic FXR, suggesting intestinal FXR activation as a potentially safer therapy in the treatment of CRC. This review highlights the effects of FXR on the disturbed bile acid circulation and the carcinogenesis of CRC and with a specific emphasis on listing the functions of several intestinal-restricted FXR agonists.


Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid

Sana Yaqoob, Nourina Nasim, Rahila Khanam, Yan Wang, Almas Jabeen, Urooj Qureshi, Zaheer Ul-Haq, Hesham R El-Seedi, Zi-Hua Jiang, Farooq-Ahmad Khan
PMID: 33652837   DOI: 10.3390/molecules26051272

Abstract

In search of anti-inflammatory compounds, novel scaffolds containing isonicotinoyl motif were synthesized via an efficient strategy. The compounds were screened for their in vitro anti-inflammatory activity. Remarkably high activities were observed for isonicotinates
-
and
-
. The compound
exhibits an exceptional IC
value (1.42 ± 0.1 µg/mL) with 95.9% inhibition at 25 µg/mL, which is eight folds better than the standard drug ibuprofen (11.2 ± 1.9 µg/mL). To gain an insight into the mode of action of anti-inflammatory compounds, molecular docking studies were also performed. Decisively, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research.


Sulfamic acid catalyzed synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N

Jayashri D Bhirud, Rajendra D Patil, Hemant P Narkhede
PMID: 32961321   DOI: 10.1016/j.bmcl.2020.127558

Abstract

A sustainable synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N
-isonicotinoyl derivatives from substituted chalcones and isoniazid by using sulfamic acid and their pharmacological activity evaluation is reported. An anti-oxidant study is performed by using DPPH assay. In vitro anti-mycobacterial activity of compounds bearing R/R' = 4-CH
/4-F and 3-OCH
/4-Cl showed complete inhibition (99%) at the MIC of 31 and 34 μM respectively. Antibacterial screening of compounds bearing R/R' = 4-CH
/4-F; 4-OCH
/4-Br; and 4-OCH
/4-Cl has shown noticeable inhibition (27 mm) against Staphylococcus aureus. The anti-cancer bioassay demonstrated that the five compounds were active on human breast cancer cell line MCF-7; however on HeLa cervical cancer cells only two compounds are active in comparison to standard drug Doxorubicin. Higher inhibitory effects observed in this study appear to be dependent on the chloro, bromo, fluoro and methoxy functionality present on the aromatic nucleus. The structures of all the compounds are established using NMR (
H and
C), FT-IR, Mass and elemental analysis.


Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH

Rohit Loomba, Mazen Noureddin, Kris V Kowdley, Anita Kohli, Aasim Sheikh, Guy Neff, Bal Raj Bhandari, Nadege Gunn, Stephen H Caldwell, Zachary Goodman, Ilan Wapinski, Murray Resnick, Andrew H Beck, Dora Ding, Catherine Jia, Jen-Chieh Chuang, Ryan S Huss, Chuhan Chung, G Mani Subramanian, Robert P Myers, Keyur Patel, Brian B Borg, Reem Ghalib, Heidi Kabler, John Poulos, Ziad Younes, Magdy Elkhashab, Tarek Hassanein, Rajalakshmi Iyer, Peter Ruane, Mitchell L Shiffman, Simone Strasser, Vincent Wai-Sun Wong, Naim Alkhouri, ATLAS Investigators
PMID: 33169409   DOI: 10.1002/hep.31622

Abstract

Advanced fibrosis attributable to NASH is a leading cause of end-stage liver disease.
In this phase 2b trial, 392 patients with bridging fibrosis or compensated cirrhosis (F3-F4) were randomized to receive placebo, selonsertib 18 mg, cilofexor 30 mg, or firsocostat 20 mg, alone or in two-drug combinations, once-daily for 48 weeks. The primary endpoint was a ≥1-stage improvement in fibrosis without worsening of NASH between baseline and 48 weeks based on central pathologist review. Exploratory endpoints included changes in NAFLD Activity Score (NAS), liver histology assessed using a machine learning (ML) approach, liver biochemistry, and noninvasive markers. The majority had cirrhosis (56%) and NAS ≥5 (83%). The primary endpoint was achieved in 11% of placebo-treated patients versus cilofexor/firsocostat (21%; P = 0.17), cilofexor/selonsertib (19%; P = 0.26), firsocostat/selonsertib (15%; P = 0.62), firsocostat (12%; P = 0.94), and cilofexor (12%; P = 0.96). Changes in hepatic collagen by morphometry were not significant, but cilofexor/firsocostat led to a significant decrease in ML NASH CRN fibrosis score (P = 0.040) and a shift in biopsy area from F3-F4 to ≤F2 fibrosis patterns. Compared to placebo, significantly higher proportions of cilofexor/firsocostat patients had a ≥2-point NAS reduction; reductions in steatosis, lobular inflammation, and ballooning; and significant improvements in alanine aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, bile acids, cytokeratin-18, insulin, estimated glomerular filtration rate, ELF score, and liver stiffness by transient elastography (all P ≤ 0.05). Pruritus occurred in 20%-29% of cilofexor versus 15% of placebo-treated patients.
In patients with bridging fibrosis and cirrhosis, 48 weeks of cilofexor/firsocostat was well tolerated, led to improvements in NASH activity, and may have an antifibrotic effect. This combination offers potential for fibrosis regression with longer-term therapy in patients with advanced fibrosis attributable to NASH.


Significant improvement in conversion efficiency of isonicotinic acid by immobilization of cells via a novel microsphere preparation instrument

Jianying Qian, Jinsong Gong, Zhenghong Xu, Jian Jin, Jinsong Shi
PMID: 33157446   DOI: 10.1016/j.biortech.2020.124307

Abstract

An instrument for the automatic preparation of microspheres was designed and manufactured, and by which cells were immobilized as efficient biocatalyst with small particle diameter, high crosslinking uniformity, and high porosity. The concentration of polymer solution, crosslinking agent and other conditions for preparing the cells microspheres were determined, and the conversion conditions of isonicotinic acid from 4-cyanopyridine were optimized to minimize mass-transfer limitations, and improve thermal and storage stability. The immobilized cells microspheres, which were continuously used for 23 batches, showed a total transformation capacity of 4.6 mol/L 4-cyanopyridine and a cumulative mass of 566.31 g/L of isonicotinic acid, which demonstrated the potential of the durable biocatalyst with efficient conversion capacity.


Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases

Maryanne Covington, Xin He, Monika Scuron, Jun Li, Robert Collins, Ashish Juvekar, Niu Shin, Margaret Favata, Karen Gallagher, Sarala Sarah, Chu-Biao Xue, Michael Peel, Krista Burke, Julian Oliver, Brittany Fay, Wenqing Yao, Taisheng Huang, Peggy Scherle, Sharon Diamond, Robert Newton, Yan Zhang, Paul Smith
PMID: 32861662   DOI: 10.1016/j.ejphar.2020.173505

Abstract

Pharmacological modulation of the Janus kinase (JAK) family has achieved clinically meaningful therapeutic outcomes for the treatment of inflammatory and hematopoietic diseases. Several JAK1 selective compounds are being investigated clinically to determine their anti-inflammatory potential. We used recombinant enzymes and primary human lymphocytes to assess the JAK1 specificity of itacitinib (INCB039110) and study inhibition of signal transducers and activators of transcription (STAT) signaling. Rodent models of arthritis and inflammatory bowel disease were subsequently explored to elucidate the efficacy of orally administered itacitinib on inflammatory pathogenesis. Itacitinib is a potent and selective JAK1 inhibitor when profiled against the other JAK family members. Upon oral administration in rodents, itacitinib achieved dose-dependent pharmacokinetic exposures that highly correlated with STAT3 pharmacodynamic pathway inhibition. Itacitinib ameliorated symptoms and pathology of established experimentally-induced arthritis in a dose-dependent manner. Furthermore, itacitinib effectively delayed disease onset, reduced symptom severity, and accelerated recovery in three distinct mouse models of inflammatory bowel disease. Low dose itacitinib administered via cannula directly into the colon was highly efficacious in TNBS-induced colitis but with minimal systemic drug exposure, suggesting localized JAK1 inhibition is sufficient for disease amelioration. Itacitinib treatment in an acute graft-versus-host disease (GvHD) model rapidly reduced inflammatory markers within lymphocytes and target tissue, resulting in a marked improvement in disease symptoms. This is the first manuscript describing itacitinib as a potent and selective JAK1 inhibitor with anti-inflammatory activity across multiple preclinical disease models. These data support the scientific rationale for ongoing clinical trials studying itacitinib in select GvHD patient populations.


Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents

Piyusha P Pagare, Mohini S Ghatge, Qiukan Chen, Faik N Musayev, Jurgen Venitz, Osheiza Abdulmalik, Yan Zhang, Martin K Safo
PMID: 33205981   DOI: 10.1021/acs.jmedchem.0c01287

Abstract

Aromatic aldehydes elicit their antisickling effects primarily by increasing the affinity of hemoglobin (Hb) for oxygen (O
). However, challenges related to weak potency and poor pharmacokinetic properties have hampered their development to treat sickle cell disease (SCD). Herein, we report our efforts to enhance the pharmacological profile of our previously reported compounds. These compounds showed enhanced effects on Hb modification, Hb-O
affinity, and sickling inhibition, with sustained pharmacological effects
. Importantly, some compounds exhibited unusually high antisickling activity despite moderate effects on the Hb-O
affinity, which we attribute to an O
-independent antisickling activity, in addition to the O
-dependent activity. Structural studies are consistent with our hypothesis, which revealed the compounds interacting strongly with the polymer-stabilizing αF-helix could potentially weaken the polymer.
studies with wild-type mice demonstrated significant pharmacologic effects. Our structure-based efforts have identified promising leads to be developed as novel therapeutic agents for SCD.


Explore Compound Types